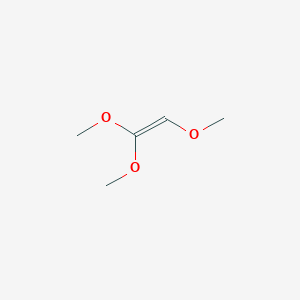

1,1,2-Trimethoxyethene

Description

Structural Classification and Functional Group Significance

1,1,2-Trimethoxyethene, with the chemical formula C₅H₁₀O₃, is classified as a ketene (B1206846) acetal (B89532). Ketene acetals are a class of organic compounds characterized by a carbon-carbon double bond connected to two alkoxy groups on one of the vinyl carbons. In this specific molecule, one carbon of the ethene backbone is attached to two methoxy (B1213986) groups (–OCH₃), while the second carbon is attached to one methoxy group.

The key functional groups are the electron-rich alkene (C=C) bond and the three electron-donating methoxy groups. This combination of functional groups imparts distinct reactivity to the molecule. The methoxy groups significantly increase the electron density of the double bond through resonance, making 1,1,2-trimethoxyethene a potent nucleophile and a highly reactive substrate in reactions involving electrophiles. This enhanced reactivity is central to its application in organic synthesis. Specifically, its structure makes it an excellent partner in inverse-electron-demand Diels-Alder reactions and highly susceptible to acid-catalyzed hydrolysis, a characteristic that has been exploited in detailed mechanistic studies. zenodo.orgscispace.comlookchem.com

| Identifier | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Canonical SMILES | COC=C(OC)OC |

| Class | Ketene Acetal / Vinyl Ether |

Overview of Research Trajectories

Research involving 1,1,2-trimethoxyethene has primarily focused on its reactivity, particularly in the context of reaction mechanisms and its utility as a synthetic building block.

One significant area of investigation has been its acid-catalyzed hydrolysis. lookchem.comacs.org Researchers have used this compound as a model substrate to understand the fundamental steps of proton transfer in solution. Kinetic studies have demonstrated that the hydrolysis of 1,1,2-trimethoxyethene proceeds via general acid catalysis. lookchem.com This means the rate of reaction is dependent on the concentration of all acidic species in the solution, not just the hydronium ion. The mechanism involves an initial, rate-determining proton transfer from a catalyst to the substrate, forming a resonance-stabilized dialkoxy cation intermediate. lookchem.com This is followed by the rapid addition of water and subsequent decomposition of the resulting ortho ester. lookchem.com

| Mechanistic Feature | Observation |

|---|---|

| Catalysis Type | General Acid Catalysis |

| Rate-Determining Step | Proton transfer from catalyst to the alkene carbon |

| Key Intermediate | Dialkoxy cation |

| Solvent Isotope Effect (kH/kD) | Substantial and in the normal direction (kH/kD > 1), consistent with proton transfer in the rate-determining step. |

In synthetic organic chemistry, 1,1,2-trimethoxyethene serves as a valuable precursor and reactant. It has been used as the starting material for the synthesis of cis- and trans-1,2-dimethoxyethylene through base-initiated or thermal elimination of methanol (B129727). njit.eduacs.org Furthermore, its electron-rich nature makes it a suitable component in cycloaddition reactions. Specifically, it has been employed in inverse-electron-demand Diels-Alder reactions, where it acts as the electron-rich dienophile, reacting with electron-poor dienes to construct six-membered ring systems. zenodo.orgscispace.com

The synthesis of 1,1,2-trimethoxyethene itself can be achieved through methods such as the reaction of chloroacetaldehyde (B151913) dimethyl acetal with sodium methoxide. chemcess.com This reaction provides a direct route to this functionalized ketene acetal, enabling its use in further synthetic applications.

Structure

3D Structure

Properties

CAS No. |

77998-68-6 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

1,1,2-trimethoxyethene |

InChI |

InChI=1S/C5H10O3/c1-6-4-5(7-2)8-3/h4H,1-3H3 |

InChI Key |

PEYJQPIHFQFVSO-UHFFFAOYSA-N |

Canonical SMILES |

COC=C(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,2 Trimethoxyethene

De Novo Synthesis Approaches

Modern synthetic chemistry emphasizes the development of novel pathways that are both efficient and environmentally benign. For 1,1,2-Trimethoxyethene, significant progress has been made in developing de novo syntheses from readily available starting materials.

A significant advancement in sustainable chemistry is the direct, one-pot conversion of biomass-derived sugars, such as glucose, into valuable chemicals. Research has demonstrated the feasibility of transforming glucose into 1,1,2-trimethoxyethane (B50907), a direct precursor to 1,1,2-Trimethoxyethene, using tandem catalysis. smolecule.com This process often involves a series of reactions including epimerization, retro-aldol condensation, acetalization, and etherification, all occurring in a single reaction vessel. rsc.orgresearchgate.net

The use of tungsten-based catalysts has been pivotal in this approach. smolecule.comrsc.org For instance, W-Beta catalysts have achieved a high yield of 54.2% for 1,1,2-trimethoxyethane from glucose. rsc.org Another study highlights the conversion of cellulose (B213188) into methyl glycolate, where 1,1,2-trimethoxyethane was identified as a significant byproduct, indicating the pathway's viability from various biomass sources. researchgate.netlookchem.com The choice of solvent also plays a crucial role; while methanol (B129727) can lead to the desired product, other alcohols like isopropanol (B130326) or n-butanol may favor the accumulation of different intermediates. lookchem.com

Table 1: One-Pot Catalytic Conversion of Biomass to 1,1,2-Trimethoxyethane

| Feedstock | Catalyst | Key Reactions | Product Yield | Reference |

|---|---|---|---|---|

| Glucose | W-Beta | Epimerization, Retro-aldol condensation, Acetalization, Etherification | 54.2% | rsc.org |

| Glucose | Tungsten-based | Tandem Catalysis | - | smolecule.com |

| Cellulose | Tungsten-based | - | Byproduct | researchgate.netlookchem.com |

A more traditional route to vinyl ethers like 1,1,2-Trimethoxyethene involves the dehydrohalogenation of halo-substituted ethers. google.com This method typically involves a two-step process: the formation of a haloacetal, followed by an elimination reaction to create the double bond of the vinyl ether. google.com While effective, this method is a more conventional approach compared to the direct biomass conversion routes. orgsyn.org

Catalytic Systems in 1,1,2-Trimethoxyethene Synthesis

The efficiency and selectivity of 1,1,2-Trimethoxyethene synthesis are heavily reliant on the catalytic system employed. Both the metallic nature of the catalyst and the presence of specific acidic sites are crucial for driving the desired chemical transformations.

Tungsten-based catalysts have emerged as highly effective for the conversion of biomass into 1,1,2-trimethoxyethane. smolecule.comrsc.org These catalysts can exist as tungsten oxides or be supported on various materials like silica, alumina, or titania. mdpi.comacs.org The acidic properties of tungsten oxides are a key feature, enabling them to catalyze reactions such as hydrolysis and dehydration, which are essential steps in the conversion of carbohydrates. researchgate.netmdpi.com

The specific structure of the tungsten species, whether as isolated tetrahedral species or as polytungstates, influences the catalytic activity. researchgate.netacs.org For example, in the conversion of glucose, tungsten species dispersed within a zeolite framework, such as in W-Beta catalysts, provide the necessary active sites for the multi-step reaction cascade. rsc.orgresearchgate.net The introduction of tungsten can also enhance the stability and acidity of the catalyst, leading to improved performance. researchgate.net

Table 2: Performance of Tungsten-Based Catalysts in Biomass Conversion

| Catalyst | Support/Structure | Application | Key Finding | Reference |

|---|---|---|---|---|

| W-Beta | Zeolite | Glucose to 1,1,2-trimethoxyethane | High yield (54.2%) via tandem catalysis | rsc.org |

| Tungsten-based | - | Glucose to 1,1,2-trimethoxyethane | Enables one-pot transformation | smolecule.com |

| WO₃/SiO₂ | Silica | Olefin metathesis | High surface area and uniform pores enhance activity | acs.org |

| Tungsten oxides | Various supports | General biomass valorization | Acidity is crucial for catalytic conversion | mdpi.comacs.org |

The catalytic conversion of biomass often involves reactions that are catalyzed by acids. Both Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors) play critical and often synergistic roles. psu.edu Brønsted acidity is typically required for reactions like dehydration and hydrolysis, while Lewis acidity is crucial for isomerization and retro-aldol reactions. rsc.orgmdpi.com

In the context of converting sugars to 1,1,2-trimethoxyethane, the interplay between Brønsted and Lewis acid sites is essential. For instance, zeolites containing heteroatoms like tin (Sn-Beta) can provide Lewis acid sites that catalyze specific transformations. rsc.org The combination of Brønsted and Lewis acidity allows for a cascade of reactions to occur in a controlled manner. nih.gov For example, the epimerization of glucose and the subsequent retro-aldol condensation are facilitated by Lewis acid sites, while the acetalization and etherification steps can be promoted by Brønsted acidity. The ratio and strength of these acid sites can be tailored by modifying the catalyst composition and synthesis method, thereby optimizing the yield of the desired product. mdpi.comacs.org

Reactivity and Reaction Mechanisms of 1,1,2 Trimethoxyethene

Cycloaddition Chemistry

The electron-rich nature of the double bond in 1,1,2-trimethoxyethene makes it an excellent dienophile in specific types of Diels-Alder reactions, particularly those with inverse electron demand.

Inverse Electron Demand Diels-Alder Reactions with Heterocyclic Dienes

In a departure from the conventional Diels-Alder reaction, the inverse electron demand Diels-Alder (IEDDA) reaction involves an electron-rich dienophile reacting with an electron-poor diene. wikipedia.orgnih.gov 1,1,2-Trimethoxyethene, with its multiple alkoxy substituents, is a prime example of an electron-rich dienophile. wikipedia.org Its high-lying highest occupied molecular orbital (HOMO) interacts favorably with the low-lying lowest unoccupied molecular orbital (LUMO) of an electron-deficient diene. nih.gov

This reactivity is particularly pronounced in reactions with electron-deficient heterocyclic dienes, such as 1,2,4,5-tetrazines. nih.gov The cycloaddition of 1,1,2-trimethoxyethene with such dienes typically proceeds through a concerted [4+2] cycloaddition mechanism. nih.gov The initial cycloadduct then often undergoes a retro-Diels-Alder reaction, leading to the expulsion of a stable molecule like dinitrogen and the formation of a new heterocyclic system. nih.gov The rate of these reactions is significantly influenced by the nature of the substituents on the heterocyclic diene; electron-withdrawing groups on the diene accelerate the reaction. nih.gov

| Heterocyclic Diene | Reaction Conditions | Product Type | Reference |

| 1,2,4,5-Tetrazines | Room Temperature or Mild Heating | Dihydropyridazines, then Pyridazines | nih.gov |

| 1,2,3-Triazines | Varies with substituents | Pyridines or other N-heterocycles | organic-chemistry.org |

This table is generated based on typical reactivity patterns of electron-rich alkenes in IEDDA reactions; specific data for 1,1,2-trimethoxyethene was not found in the search results.

Dienophilic Behavior in [4+2] Cycloadditions

In conventional [4+2] cycloaddition reactions, where the diene is electron-rich and the dienophile is electron-poor, 1,1,2-trimethoxyethene is generally a poor reaction partner. The electronic requirements for a facile reaction are reversed compared to its preferred IEDDA pathway. For a standard Diels-Alder reaction to proceed efficiently, the dienophile typically requires electron-withdrawing groups to lower the energy of its LUMO. organic-chemistry.org The electron-donating methoxy (B1213986) groups in 1,1,2-trimethoxyethene have the opposite effect, leading to a high-energy LUMO and consequently a large energy gap with the HOMO of an electron-rich diene, resulting in a slow or non-existent reaction under normal thermal conditions.

However, under specific circumstances, such as in the presence of strong Lewis acids or under high pressure, the reactivity of electron-rich alkenes in [4+2] cycloadditions can be enhanced. There is also the possibility of electronically mismatched Diels-Alder reactions, for example between two electron-deficient components under photochemical conditions, but this is not the typical behavior for a compound like 1,1,2-trimethoxyethene in thermal cycloadditions. nih.gov

Elimination and Degradation Pathways

1,1,2-Trimethoxyethene can undergo elimination and degradation through several pathways, including thermal and base-initiated processes.

Thermal Demethanolization to Enol Ethers

While specific studies on the thermal demethanolization of 1,1,2-trimethoxyethene were not found, the thermal elimination of alcohols from related orthoesters and ketene (B1206846) acetals is a known process for the formation of enol ethers. This type of reaction often proceeds through a concerted pericyclic mechanism, such as a four-membered cyclic transition state, particularly in the gas phase. The stability of the resulting enol ether and the volatile nature of the eliminated methanol (B129727) can drive the reaction forward at elevated temperatures.

Base-Initiated Elimination Reactions

The presence of three methoxy groups makes 1,1,2-trimethoxyethene susceptible to base-initiated elimination reactions. Strong bases can abstract a proton from one of the methoxy groups or from the vinyl backbone, although the latter is less likely due to the electron-donating nature of the methoxy groups. A more plausible mechanism for base-initiated degradation involves the attack of the base at one of the methoxy-bearing carbons, potentially leading to the elimination of methanol.

In related systems, such as β-hydroxy carbonyl compounds, elimination proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism under basic conditions, where a stabilized carbanion is formed prior to the departure of the leaving group. While 1,1,2-trimethoxyethene does not possess a stabilizing carbonyl group, the presence of multiple alkoxy groups could influence the stability of any potential anionic intermediates.

Formation as Byproduct in Complex Reaction Networks

1,1,2-Trimethoxyethene can be formed as a byproduct in certain complex reaction networks, particularly those involving the synthesis or reactions of orthoesters. For instance, in the Pinner reaction, which is used to synthesize orthoesters from nitriles and alcohols in the presence of an acid catalyst, various side reactions can occur. rsc.orgunive.it Incomplete reaction or subsequent elimination reactions under the reaction conditions could potentially lead to the formation of unsaturated species like 1,1,2-trimethoxyethene, although this is not a commonly reported major byproduct.

Similarly, during the synthesis of trimethyl orthoacetate, side reactions can lead to the formation of various byproducts. google.com Under certain conditions, elimination of methanol from the orthoester product or intermediates could conceivably generate 1,1,2-trimethoxyethene. The specific conditions, such as temperature and the presence of acidic or basic impurities, would influence the likelihood and extent of such byproduct formation.

| Reaction for Orthoester Synthesis | Potential for 1,1,2-Trimethoxyethene Formation | Reference |

| Pinner Reaction (from nitriles) | Possible through side reactions and eliminations | rsc.orgunive.it |

| From 1,1,1-trichloroethane (B11378) and sodium methoxide | Potential for elimination byproducts | |

| Transesterification of other orthoesters | Can be in equilibrium with starting materials and byproducts |

This table outlines potential pathways for the formation of 1,1,2-trimethoxyethene as a byproduct based on general principles of orthoester chemistry; specific literature confirming its formation was not identified in the search results.

Other Transformations

Beyond cycloadditions and simple additions, 1,1,2-trimethoxyethene can be utilized as a versatile building block in the synthesis of more complex molecules, particularly heterocyclic systems. Its unique electronic and structural features allow it to participate in condensation reactions that lead to the formation of new ring structures. A notable example of such a transformation is its reaction with urea (B33335) to form pyrimidine (B1678525) derivatives, which are core structures in many biologically active compounds.

Synthesis of Pyrimidine Derivatives

The reaction of 1,1,2-trimethoxyethene with urea or its derivatives provides a pathway to synthesize substituted pyrimidines. This transformation is a type of condensation reaction where the trimethoxyethene acts as a three-carbon synthon.

The proposed mechanism for this reaction involves several key steps. Initially, under acidic or basic conditions, one of the methoxy groups of 1,1,2-trimethoxyethene may be eliminated to form a more reactive intermediate. Urea, acting as a dinucleophile, can then attack the electron-deficient carbons of the trimethoxyethene backbone.

The reaction likely proceeds through the following sequence:

Activation of 1,1,2-trimethoxyethene: In the presence of a catalyst (acid or base), the trimethoxyethene is activated.

Nucleophilic attack by urea: One of the amino groups of urea attacks the C2 carbon of the activated ethene, followed by the attack of the second amino group on the C1 carbon.

Cyclization and elimination: Subsequent intramolecular cyclization and elimination of methanol molecules lead to the formation of the aromatic pyrimidine ring.

This type of reaction is significant as it allows for the construction of the pyrimidine core from acyclic precursors. The substitution pattern on the resulting pyrimidine can be influenced by the specific reaction conditions and the use of substituted ureas.

Below is a data table summarizing the key aspects of this transformation.

| Reactant 1 | Reactant 2 | Product Type | Key Transformation | Reaction Conditions |

| 1,1,2-Trimethoxyethene | Urea | Substituted Pyrimidine | Condensation/Cyclization | Acidic or Basic Catalysis |

This synthetic route highlights the utility of 1,1,2-trimethoxyethene in "other transformations" that extend beyond simple functional group additions, demonstrating its value in the construction of important heterocyclic scaffolds. The ability to act as a precursor to pyrimidines underscores its potential in medicinal chemistry and materials science, where pyrimidine derivatives are of significant interest.

Applications of 1,1,2 Trimethoxyethene in Advanced Organic Synthesis

Building Block for Complex Molecules

As a building block, 1,1,2-Trimethoxyethene provides a reactive three-carbon scaffold. Its utility is most pronounced in reactions where its electron-rich olefinic character can be exploited to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and control.

1,1,2-Trimethoxyethene is an exceptional dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful strategy for synthesizing six-membered heterocyclic compounds. rsc.orgkharagpurcollege.ac.inchemistrytalk.org In these reactions, an electron-rich alkene, such as 1,1,2-trimethoxyethene, reacts with an electron-deficient diene. This approach has been successfully implemented in the synthesis of highly substituted pyridines and other aromatic systems.

Research has demonstrated that the [4+2] cycloaddition between 1,2,4-triazines and 1,1,2-trimethoxyethene proceeds efficiently. rsc.orgnih.gov For instance, the reaction between 3,5,6-tris(ethoxycarbonyl)-1,2,4-triazine and 1,1,2-trimethoxyethene effectively yields a fully substituted pyridine (B92270) product. nih.gov Similarly, it has been used in cycloadditions with 3-carbomethoxy-2-pyrones to generate a range of oxygen-substituted aromatic compounds. researchgate.net These reactions showcase the compound's role in creating complex heterocyclic cores that are foundational to many natural products and pharmaceuticals. rsc.org

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3,5,6-tris(ethoxycarbonyl)-1,2,4-triazine | 1,1,2-Trimethoxyethene | Fully substituted pyridine | nih.gov |

| 3-Carbomethoxy-2-pyrone | 1,1,2-Trimethoxyethene | Oxygen-substituted aromatic (e.g., Pyrogallol annulation) | researchgate.net |

| 1,2,4-Triazine | 1,1,2-Trimethoxyethene | Fully substituted pyridine | rsc.org |

As an electron-rich olefin, 1,1,2-Trimethoxyethene is a prime substrate for reactions that modify the double bond to generate new, more complex olefinic intermediates. researchgate.netchemrxiv.org The high electron density of the C=C double bond makes it highly reactive towards electrophiles. chemrxiv.org This reactivity allows for the introduction of various functional groups, transforming the simple starting material into a more elaborate olefinic structure for subsequent synthetic steps.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful methods for the arylation of electron-rich olefins. organic-chemistry.org In such a transformation, an aryl halide would react with 1,1,2-trimethoxyethene to form a new carbon-carbon bond, yielding a more substituted olefinic product. This type of reaction demonstrates how 1,1,2-trimethoxyethene can serve as a precursor, enabling the construction of complex olefinic intermediates that are steps closer to a final target molecule.

Role as a Chemical Intermediate in Chemical and Pharmaceutical Production

The utility of 1,1,2-Trimethoxyethene as a chemical intermediate stems from its high reactivity, which allows it to be readily converted into other structures. smolecule.com A key aspect of this reactivity is its susceptibility to acid-catalyzed hydrolysis. acs.org Kinetic studies have shown that this hydrolysis occurs via proton transfer from a general acid catalyst to the substrate. acs.org This initial protonation is the rate-determining step and is not reversible. acs.org The resulting dialkoxy cation is then rapidly trapped by water. acs.org

This high reactivity, while making the compound sensitive, is precisely what makes it a valuable transient intermediate in multi-step syntheses. It can be generated and consumed in situ to build molecular complexity efficiently. Its role in the synthesis of substituted pyridines via Diels-Alder reactions is a prime example of its application as an intermediate in the production of complex chemical structures. rsc.org

| Compound | Catalyst | Rate Constant (kH+) M-1s-1 | Reference |

|---|---|---|---|

| 1,1-Dimethoxyethene | Perchloric Acid | 5.37 x 105 | acs.org |

| 1,1,2-Trimethoxyethene | Perchloric Acid | 2.09 x 103 | acs.org |

Advanced Research Methodologies for 1,1,2 Trimethoxyethene

Spectroscopic Techniques in Structural and Reaction Analysis

The elucidation of the structure of 1,1,2-Trimethoxyethane (B50907) and the analysis of its reactions are heavily reliant on a suite of spectroscopic methods. These techniques provide definitive proof of the compound's identity and connectivity. njit.edu Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). chemicalbook.comrutgers.edulibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for characterizing 1,1,2-Trimethoxyethane. chemicalbook.com The spectra provide detailed information about the hydrogen and carbon environments within the molecule.

| Technique | Source of Data | Instrumentation |

|---|---|---|

| ¹H NMR | John Wiley & Sons, Inc. nih.gov | Varian A-60D nih.gov |

| ¹³C NMR | John Wiley & Sons, Inc. nih.gov | Not Specified nih.gov |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in 1,1,2-Trimethoxyethane by observing the vibrations of its chemical bonds. rutgers.edunist.gov The spectra show characteristic absorptions corresponding to C-H and C-O bonds. nist.gov Data is available from various sources, including the NIST WebBook and the Coblentz Society's collection. nist.gov

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of 1,1,2-Trimethoxyethane and information about its fragmentation patterns under electron ionization. libretexts.orgnist.gov The NIST Mass Spectrometry Data Center provides compiled data showing a molecular weight of 120.15 g/mol . nih.govnist.gov The fragmentation data reveals characteristic ions, with major peaks observed at m/z values of 75, 47, 31, 59, and 89. nih.gov

| Spectroscopic Data | Value/Observation | Source |

|---|---|---|

| Molecular Weight | 120.15 g/mol | nih.govnist.govavantorsciences.com |

| Top 5 MS Peaks (m/z) | 75, 47, 31, 59, 89 | nih.gov |

| Physical Form | Clear, colorless liquid | avantorsciences.com |

| Boiling Point | 126 °C | avantorsciences.com |

Computational and Theoretical Chemistry Investigations

Alongside experimental techniques, computational and theoretical chemistry provides a molecular-level understanding of the behavior of 1,1,2-Trimethoxyethane. rsc.orgnih.gov These methods are crucial for modeling reaction pathways, simulating catalytic effects, and predicting chemical properties. rsc.org

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the mechanisms of reactions involving 1,1,2-Trimethoxyethane. uni-muenchen.dediva-portal.org These models can map out the entire reaction pathway, identifying transition states and intermediates to understand reaction feasibility and kinetics. chemrxiv.orgmdpi.com

For instance, the thermal demethanolization of 1,1,2-trimethoxyethane to produce cis- and trans-1,2-dimethoxyethylene is a reaction where computational modeling can elucidate the transition state structures and energy barriers associated with the elimination process. acs.orgacs.org Similarly, the acid-catalyzed hydrolysis of orthoesters can be modeled to understand the role of the catalyst and the stability of intermediates. researchgate.netnih.gov DFT methods like B3LYP are commonly used for such investigations, providing insights into activation and reaction energies. uom.ac.munih.gov

Simulation of Catalytic Environments

Computational tools are used to simulate the catalytic environments in which 1,1,2-Trimethoxyethane undergoes reactions. aps.orgkit.eduresearchgate.net These simulations can model both homogeneous and heterogeneous catalysis. For example, in the acid-catalyzed exchange reaction of orthoesters, atomistic thermodynamics and microkinetic modeling can be used to understand the catalyst's role and the stability of the system under reaction conditions. escholarship.org

Simulations can account for factors such as catalyst concentration, temperature, and the presence of co-solvents or substrates. mdpi.com In the base-initiated elimination of 1,1,2-trimethoxyethane using potassium t-butoxide, computational models can simulate the interaction between the substrate and the base, helping to explain the reaction mechanism and the formation of various end products. njit.edu These simulations are vital for optimizing reaction conditions and for designing more efficient catalytic systems. nih.gov

Prediction of Reactivity and Selectivity Profiles

A primary goal of theoretical chemistry is to predict the reactivity and selectivity of chemical reactions before they are run in a lab. rsc.orgrsc.org For 1,1,2-Trimethoxyethane, computational methods can predict its reactivity towards various reagents and the likely stereochemical or regiochemical outcomes. numberanalytics.combeilstein-journals.org

DFT calculations can be used to analyze the electronic structure and orbital energies, which are key to understanding reactivity. chem8.org For example, in cycloaddition reactions, the frontier molecular orbital theory, informed by DFT calculations, can predict whether a reaction is favorable and what isomers will be predominantly formed. uom.ac.munih.gov In the elimination reaction of 1,1,2-trimethoxyethane, theoretical models can predict the ratio of cis- to trans-1,2-dimethoxyethylene products by calculating the relative energies of the transition states leading to each isomer. njit.edu This predictive capability is a powerful tool for guiding synthetic chemistry. mdpi.com

Future Research Directions in 1,1,2 Trimethoxyethene Chemistry

Development of Sustainable and Green Synthesis Methodologies

A primary focus for future research is the development of environmentally benign and sustainable methods for synthesizing 1,1,2-trimethoxyethene. Current synthetic routes often rely on traditional organic chemistry techniques which may not align with the principles of green chemistry. ijnc.ir A significant advancement has been the production of its saturated analogue, 1,1,2-trimethoxyethane (B50907), from renewable resources. smolecule.com

Research has demonstrated the efficient, one-pot transformation of glucose into 1,1,2-trimethoxyethane with a high yield (54.2%) using tungsten-based W-Beta catalysts. rsc.orgrsc.org This tandem catalytic process involves several steps: epimerization, retro-aldol condensation (RAC), acetalization, and etherification, all occurring in a single reactor in the methanol (B129727) phase. rsc.org The ability to derive the carbon backbone from biomass-derived sugars is a critical step towards sustainability. smolecule.com

Table 1: Potential Green Synthesis Strategies for 1,1,2-Trimethoxyethene

| Research Area | Potential Approach | Key Objectives | Relevant Precedent |

| Biomass Valorization | Two-step, one-pot synthesis from glucose. | 1. Optimize the known glucose to 1,1,2-trimethoxyethane conversion. 2. Develop an in-situ catalytic dehydrogenation step. | Efficient one-pot synthesis of 1,1,2-trimethoxyethane from glucose over W-Beta catalysts. rsc.orgrsc.org |

| Green Dehydrogenation | Catalytic dehydrogenation of 1,1,2-trimethoxyethane. | Identify selective and reusable catalysts (e.g., supported noble metals, mixed metal oxides) for the elimination of methanol. | General advancements in catalytic dehydrogenation of alkanes and ethers. |

| Photocatalysis | Light-driven dehydrogenation or synthesis. | Design a photocatalyst that can absorb visible light to drive the conversion, minimizing energy input. | Photoinduced synthesis of high-energy-density fuels. energetic-materials.org.cn |

| Flow Chemistry | Continuous flow synthesis. | Integrate the synthesis and purification steps into a continuous process to improve safety, efficiency, and scalability. | General benefits of flow chemistry in reducing waste and improving process control. ijnc.ir |

Exploration of Novel Cycloaddition and Cascade Reactions

As an electron-rich alkene, 1,1,2-trimethoxyethene is an excellent candidate for a variety of cycloaddition reactions, particularly those with electron-deficient partners. Its utility in inverse-electron-demand Diels-Alder (IEDDA) reactions has been noted, where it can react with electron-poor dienes to form complex cyclic structures. scispace.comzenodo.org This capability opens the door to the rapid construction of molecular scaffolds that are difficult to access through other means. Future research should systematically explore the scope of 1,1,2-trimethoxyethene as a dienophile in IEDDA reactions with a wide range of dienes, such as pyrones and heterocyclic azadienes.

Beyond IEDDA, the potential for other cycloadditions remains largely unexplored. Investigations into [2+2] cycloadditions, either photochemically or metal-catalyzed, could yield substituted cyclobutanes, which are valuable intermediates in organic synthesis. Similarly, [3+2] cycloadditions with 1,3-dipoles like nitrones or azides could provide access to five-membered heterocyclic rings. novapublishers.comuniurb.it

Furthermore, the reactivity of 1,1,2-trimethoxyethene could be harnessed in cascade reactions (also known as domino or tandem reactions). mdpi.comua.es A cascade sequence could be initiated by a cycloaddition, with the resulting intermediate undergoing subsequent spontaneous transformations, such as rearrangements or further cyclizations. scispace.comrsc.org Designing such sequences would enable the construction of highly complex molecules from simple starting materials in a single operation, which is a hallmark of synthetic efficiency.

Table 2: Prospective Cycloaddition and Cascade Reactions for 1,1,2-Trimethoxyethene

| Reaction Type | Reaction Partner | Potential Product Class | Research Goal |

| [4+2] Cycloaddition (IEDDA) | Electron-deficient dienes (e.g., aza-dienes, pyrones) | Substituted cyclohexenes and dihydropyrans | Systematically map reactivity and regioselectivity; apply in total synthesis. |

| [2+2] Cycloaddition | Alkenes, alkynes (photochemical or metal-catalyzed) | Functionalized cyclobutanes and cyclobutenes | Develop methods for stereocontrolled synthesis of four-membered rings. |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., nitrile oxides, azides, nitrones) | Five-membered heterocycles (e.g., isoxazolines, triazolines) | Access novel heterocyclic scaffolds for medicinal chemistry and materials. |

| Cascade Reactions | Polyfunctional substrates | Polycyclic and complex molecular architectures | Design novel one-pot transformations that build molecular complexity efficiently. |

Development of Catalytic Asymmetric Transformations

A significant frontier in the chemistry of 1,1,2-trimethoxyethene is the development of catalytic asymmetric transformations. Currently, there is a notable absence of research in this area. Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the production of single-enantiomer compounds, which is crucial for the pharmaceutical and agrochemical industries. uniurb.itdiva-portal.org

The development of methods to engage 1,1,2-trimethoxyethene in enantioselective reactions would dramatically increase its value as a synthetic building block. Future research should focus on designing chiral catalysts—both metal-based and organocatalytic—that can control the stereochemical outcome of its reactions. nih.gov

Prime candidates for such development are the cycloaddition reactions mentioned previously. For instance, a chiral Lewis acid could catalyze an enantioselective [4+2] or [2+2] cycloaddition, transferring the chirality of the catalyst to the product. Organocatalysis, which uses small organic molecules as catalysts, also presents a powerful platform for developing enantioselective additions to the double bond of 1,1,2-trimethoxyethene. diva-portal.org Success in this area would provide chiral building blocks that are densely functionalized and primed for further synthetic elaboration.

Table 3: Future Directions for Catalytic Asymmetric Transformations

| Transformation Type | Proposed Catalytic System | Target Chiral Product | Key Challenge |

| Asymmetric [4+2] Cycloaddition | Chiral Lewis Acid (e.g., based on Cu, Sc, or other metals with chiral ligands) | Enantioenriched cyclohexene (B86901) derivatives | Achieving high levels of both reactivity and enantioselectivity (ee). |

| Asymmetric [2+2] Cycloaddition | Chiral Transition Metal Catalysts (e.g., Rh, Ir) or Photosensitizers | Optically active cyclobutanes | Controlling both diastereoselectivity and enantioselectivity. |

| Asymmetric Hydrofunctionalization | Chiral Brønsted Acids or Transition Metal Hydrides | Chiral ethers and acetals | Suppressing background non-catalyzed reactions and achieving high ee. |

| Organocatalytic Addition | Chiral Amines (via enamine/iminium activation) or Phosphoric Acids | Chiral adducts from conjugate addition | Identifying suitable reaction partners and organocatalysts for the electron-rich substrate. |

Integration into Advanced Materials Science Research

The application of 1,1,2-trimethoxyethene in materials science is a nascent but promising field of research. The presence of a polymerizable carbon-carbon double bond, combined with multiple methoxy (B1213986) functional groups, suggests its potential as a unique monomer for creating functional polymers. It has been noted that 1,1,2-trimethoxyethene can undergo self-polymerization under thermal conditions, and its involvement in polymerization reactions is mentioned in patent literature. scispace.comgoogle.com

Future research should aim to control and harness this polymerization behavior. The electron-rich nature of the double bond makes it a candidate for cationic polymerization. Investigations into living/controlled cationic polymerization would be particularly valuable, as this could provide polymers with well-defined molecular weights and low dispersity. Such control is essential for creating advanced materials with predictable properties.

The resulting polymers, featuring a poly(vinyl ether) backbone with pendant methoxy and gem-dimethoxy functionalities, could exhibit unique properties. The ether groups could impart hydrophilicity, act as coordination sites for metal ions, or serve as handles for post-polymerization modification. Potential applications for such materials could include biocompatible hydrogels, polymer electrolytes for batteries, or specialized coatings. A thorough investigation into the polymerization kinetics, polymer properties (e.g., thermal, mechanical, optical), and potential applications is a key direction for future work.

Table 4: Prospective Research in Materials Science

| Research Area | Monomer | Polymerization Method | Potential Material Application |

| Controlled Polymerization | 1,1,2-Trimethoxyethene | Living Cationic Polymerization | Well-defined homopolymers and block copolymers. |

| Functional Polymers | 1,1,2-Trimethoxyethene | Free Radical or Cationic Polymerization | Hydrogels, specialty adhesives, gas separation membranes. |

| Polymer Electrolytes | 1,1,2-Trimethoxyethene | Bulk or Solution Polymerization | Solid-state lithium-ion batteries, sensors. |

| Biodegradable Materials | Copolymer of 1,1,2-Trimethoxyethene and other monomers | Various | Medical devices, sustainable packaging. |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,1,2-Trimethoxyethene in laboratory settings?

- Methodological Approach :

- Williamson Ether Synthesis : Introduce methoxy groups via nucleophilic substitution using sodium methoxide and a halogenated precursor (e.g., 1,1,2-trichloroethene). Optimize reaction conditions (temperature, solvent polarity) based on physicochemical properties like boiling points and polarity .

- Purification : Use fractional distillation under reduced pressure to isolate the product, leveraging vapor pressure data from NIST Chemistry WebBook .

- Characterization : Confirm structure via GC-MS, NMR, and FT-IR. Cross-reference spectral data with databases like NIST Standard Reference Database 69 .

Q. How can researchers assess the stability of 1,1,2-Trimethoxyethene under varying storage conditions?

- Methodological Approach :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), UV light, and humidity. Monitor decomposition products via HPLC or GC-MS.

- Partition Coefficient Analysis : Determine logP values to predict solubility and hydrolysis rates, referencing methods from toxicokinetic studies on structurally similar compounds (e.g., 1,1,2-trichloroethane’s blood:air partition coefficient of 35.7–44.2) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported neurotoxic effects of 1,1,2-Trimethoxyethene across experimental models?

- Methodological Approach :

- Comparative Toxicokinetics : Conduct interspecies studies (e.g., rats vs. mice) to assess metabolic differences. Use physiologically-based pharmacokinetic (PBPK) models validated for analogous compounds (e.g., 1,1,2-trichloroethane) .

- In Vitro/In Vivo Correlation : Test neurotoxicity endpoints (e.g., CNS depression) in neuronal cell lines and compare with animal data. Apply statistical meta-analysis frameworks, such as the "Decision Tree for Meta-analysis" from inhalation exposure studies .

- Dose-Response Reanalysis : Use regression models to evaluate thresholds for effects like motor impairment (e.g., 128 mg/kg in mice for similar compounds) .

Q. How can researchers extrapolate avian toxicity data for 1,1,2-Trimethoxyethene when empirical studies are limited?

- Methodological Approach :

- Analogue Identification : Use tools like the CompTox Chemicals Dashboard to identify structurally similar compounds (e.g., 1,1,1-trichloroethane) and retrieve existing toxicity data .

- Web-ICE Modeling : Estimate median lethal doses (LD50) and hazardous concentrations (HD5) for avian species. For example, extrapolate from 1,1,2-trichloroethane’s avian LD50 range (10.22–291.52 mg/kg) .

- Threshold of Toxicological Concern (TTC) : Apply conservative safety factors to NOELs (No-Observed-Effect Levels) from mammalian studies (e.g., 1,590 mg/kg in rats) .

Q. What biomarkers or assays are suitable for detecting metabolic pathways of 1,1,2-Trimethoxyethene in hepatic systems?

- Methodological Approach :

- Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., methoxyacetic acid) in liver microsomal assays. Reference protocols from 1,1,2-trichloroethane metabolism studies .

- Enzyme Inhibition Studies : Test cytochrome P450 (CYP2E1) activity in vitro, as this enzyme mediates detoxification of chlorinated ethenes .

- Biomarker Validation : Corrogate urinary metabolites (e.g., thioethers) with exposure levels, adapting methods from trichloroethane biomarker research .

Key Methodological Recommendations

- Literature Screening : Follow a two-step process (search + relevance filtering) to identify health effects studies, as outlined in toxicological profiles .

- Ethical Compliance : Adhere to safety protocols (e.g., PPE, waste disposal) from chemical hygiene plans .

- Data Gaps : Use computational tools (CompTox Dashboard) and analogue extrapolation when direct data is absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.